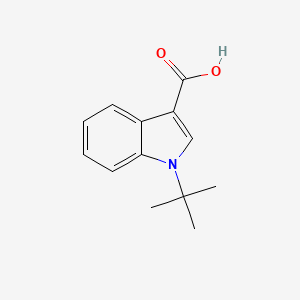
1-tert-Butyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-tert-Butyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For the specific synthesis of this compound, tert-butyl-substituted starting materials are used .
Industrial production methods often involve the use of commercially available starting materials and inexpensive reagents. The reaction conditions are optimized to achieve high yields and purity. For example, the synthesis of tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been reported using efficient and selective protocols .
Chemical Reactions Analysis
1-tert-Butyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalized π-electrons. .
Major products formed from these reactions include indole-3-carboxylic acid esters, indole-3-aldehydes, and various substituted indoles .
Scientific Research Applications
1-tert-Butyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Indole derivatives are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
1-tert-Butyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings .
The uniqueness of this compound lies in its tert-butyl group, which enhances its stability and lipophilicity, making it a valuable compound in organic synthesis and pharmaceutical research .
Properties
CAS No. |
140397-30-4 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-tert-butylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)14-8-10(12(15)16)9-6-4-5-7-11(9)14/h4-8H,1-3H3,(H,15,16) |
InChI Key |
XNCAUAIZUWLWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















